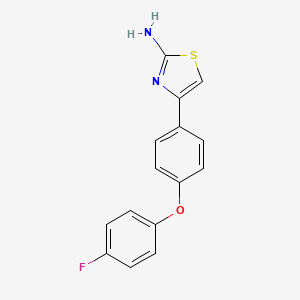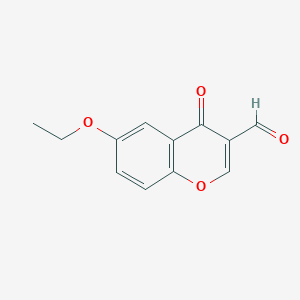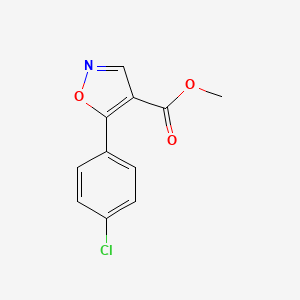
Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate is an organic compound with the molecular formula C13H12N2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with thiourea and benzaldehyde in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate can be compared with other similar compounds, such as:
- Methyl 2-(4-methoxyphenyl)-6-phenylpyridine-4-carboxylate
- Methyl 2-(4-bromophenyl)-6-phenylpyridine-4-carboxylate
- 2-(Methylthio)-4-phenylpyrimidine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo a range of reactions, making it valuable for research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
Propiedades
Fórmula molecular |
C13H12N2O2S |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
ethyl 4-phenyl-2-sulfanylidene-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H12N2O2S/c1-2-17-12(16)11-8-10(14-13(18)15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,18) |
Clave InChI |
APGHCROVENFNSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NC(=S)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-chloro-1,3-dimethyl-9-[2-(4-methylphenyl)-2-oxoethyl]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B12043907.png)





![8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043932.png)



![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12043966.png)

![[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12043973.png)
